1-(3-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(3-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound featuring a benzimidazole core, a pyrrolidinone ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the pyrrolidinone ring: This step involves the reaction of the benzimidazole intermediate with a pyrrolidinone derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Substitution reactions: The final steps involve introducing the methoxy and methylphenoxy groups through nucleophilic substitution reactions, typically using alkyl halides in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy and methylphenoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar in structure but contains a triazole ring instead of a benzimidazole ring.
1-{[2-(4-Methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol: Contains similar phenyl groups but differs in the core structure.
Uniqueness
1-(3-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and the presence of both benzimidazole and pyrrolidinone rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H31N3O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-21-9-7-12-25(17-21)35-16-6-5-15-31-27-14-4-3-13-26(27)30-29(31)22-18-28(33)32(20-22)23-10-8-11-24(19-23)34-2/h3-4,7-14,17,19,22H,5-6,15-16,18,20H2,1-2H3 |
InChI Key |
YUBQTQIFPAJATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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